molecular formula C11H16N2O B1431014 4-(3-Methoxypyrrolidin-1-yl)aniline CAS No. 1701884-87-8

4-(3-Methoxypyrrolidin-1-yl)aniline

Cat. No. B1431014
M. Wt: 192.26 g/mol
InChI Key: QIEZCJHDXZIEHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(3-Methoxypyrrolidin-1-yl)aniline” consists of a pyrrolidine ring attached to an aniline group via a methoxy bridge .

Scientific Research Applications

Pharmacological Synthesis and Evaluation

A study focused on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives starting from substituted aniline and thioglycolic acid. These compounds showed promising anticancer and HIV properties, underscoring the versatility of aniline derivatives in drug development (Patel et al., 2013).

Antimicrobial Activity

Another research effort synthesized Schiff base compounds containing thiazolidin-4-one and evaluated their antimicrobial activity. These studies highlight the antimicrobial potential of aniline derivatives, providing a basis for the development of new antibacterial and antifungal agents (Patel & Patel, 2015).

Materials Science Applications

In materials science, aniline derivatives have been utilized in the synthesis and characterization of novel electrochromic materials. These materials, incorporating aniline units, show outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic applications in the near-infrared region (Li et al., 2017).

Catalysis and Polymerization

Aniline derivatives also play a crucial role in catalysis and polymerization. For example, aniline sulfonic acid derivatives were polymerized in the interlamellar space of layered double hydroxides, a process explored through ESR and electrochemical studies. This approach highlights the potential of aniline derivatives in the development of advanced materials with tailored properties (Moujahid et al., 2005).

Antitumor Studies

Moreover, aniline derivatives have been investigated for their antitumor activities. A series of non-classical antifolates based on triaminopyrimidines and oxopyrimidines was synthesized and evaluated for cytotoxicity against various human tumors, demonstrating the potential of these compounds in cancer therapy (Huang et al., 2003).

properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZCJHDXZIEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypyrrolidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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